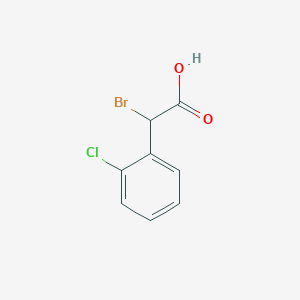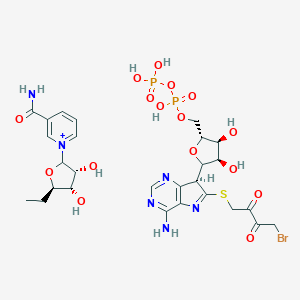
8-Bdb-tnad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects. In
科学研究应用
8-Bdb-tnad has been found to have several potential applications in scientific research. It has been studied for its potential use in developing new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. The compound has also been studied for its potential use in developing new pesticides and herbicides.
作用机制
The mechanism of action of 8-Bdb-tnad involves its interaction with the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in several physiological processes, including learning and memory. 8-Bdb-tnad has been found to bind to the receptor and modulate its activity, leading to enhanced cognitive function.
生化和生理效应
Studies have shown that 8-Bdb-tnad has several biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and increase attention span. The compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 8-Bdb-tnad in lab experiments is its ability to enhance cognitive function and improve memory retention, which can be useful in various research studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 8-Bdb-tnad. One potential direction is the development of new drugs based on the compound for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the study of the compound's potential use in developing new pesticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of the compound involves a multi-step process, and it has been found to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on the compound, including the development of new drugs and the study of its potential use in developing new pesticides and herbicides.
合成方法
The synthesis of 8-Bdb-tnad involves a multi-step process that includes the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-aminopyridine. The resulting compound is then reacted with 2,4-dichlorobenzyl bromide, and the final product is obtained after purification through a column chromatography technique.
属性
CAS 编号 |
154591-46-5 |
|---|---|
产品名称 |
8-Bdb-tnad |
分子式 |
C27H36BrN6O16P2S+ |
分子量 |
874.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R)-5-[(7S)-4-amino-6-(4-bromo-2,3-dioxobutyl)sulfanyl-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;1-[(3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H19BrN4O12P2S.C12H16N2O4/c16-1-5(21)6(22)3-35-15-8(9-10(20-15)14(17)19-4-18-9)13-12(24)11(23)7(31-13)2-30-34(28,29)32-33(25,26)27;1-2-8-9(15)10(16)12(18-8)14-5-3-4-7(6-14)11(13)17/h4,7-8,11-13,23-24H,1-3H2,(H,28,29)(H2,17,18,19)(H2,25,26,27);3-6,8-10,12,15-16H,2H2,1H3,(H-,13,17)/p+1/t7-,8+,11-,12-,13?;8-,9-,10-,12?/m11/s1 |
InChI 键 |
XUUGVPBJGOABMI-BDYRSLACSA-O |
手性 SMILES |
CC[C@@H]1[C@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C([C@@H]2C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
规范 SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
同义词 |
8-(4-bromo-2,3-dioxobutylthio)NAD 8-(4-bromo-2,3-dioxobutylthio)nicotinamide adenine dinucleotide 8-BDB-TNAD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



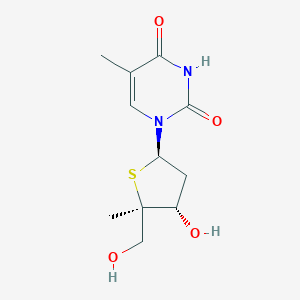
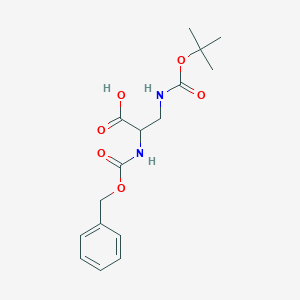
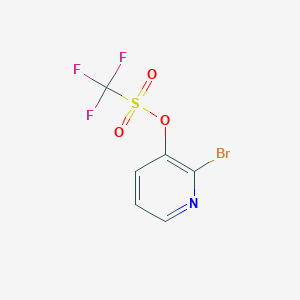
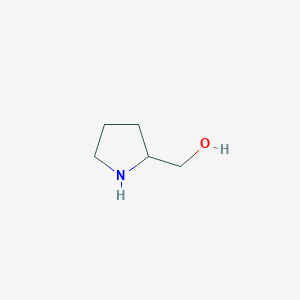
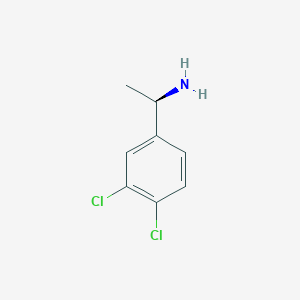
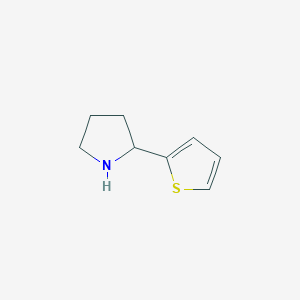
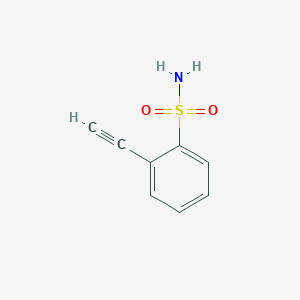
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
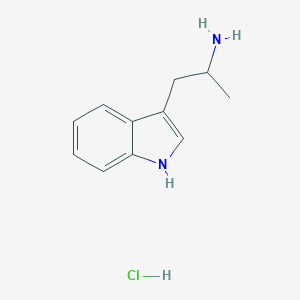
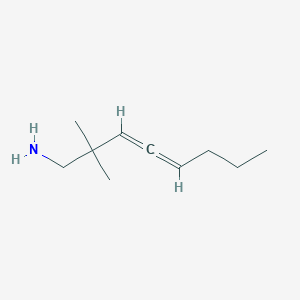
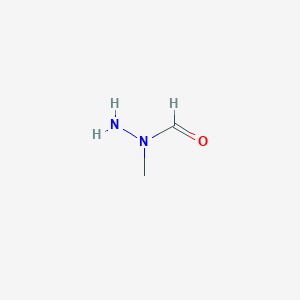
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
